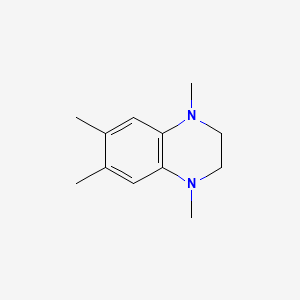
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- is a heterocyclic organic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, dyes, and as ligands in coordination chemistry. This compound is characterized by the presence of a benzene ring fused with a pyrazine ring, and it is further substituted with four methyl groups at positions 1, 4, 6, and 7.
準備方法
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives, including 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl-quinoxaline, can be synthesized through various methods. One common approach involves the condensation of ortho-diamines with 1,2-diketones. For instance, the parent quinoxaline can be synthesized by condensing glyoxal with 1,2-diaminobenzene . Substituted derivatives can be obtained by using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but are optimized for large-scale synthesis. These methods may include the use of catalysts to enhance reaction rates and yields. For example, 2-iodoxybenzoic acid (IBX) has been used as a catalyst in the reaction of benzil with 1,2-diaminobenzene .
化学反応の分析
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoxaline derivatives can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
科学的研究の応用
Quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can act as inhibitors of enzymes such as aldose reductase and as antagonists of receptors like the γ-aminobutyric acid A (GABA A) receptor . These interactions can modulate various biological processes, leading to their therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- include:
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
Uniqueness
What sets quinoxaline, 1,2,3,4-tetrahydro-1,4,6,7-tetramethyl- apart is its specific substitution pattern with four methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds .
特性
CAS番号 |
66102-32-7 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
1,4,6,7-tetramethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C12H18N2/c1-9-7-11-12(8-10(9)2)14(4)6-5-13(11)3/h7-8H,5-6H2,1-4H3 |
InChIキー |
GRTNOUSOHQAZNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N(CCN2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
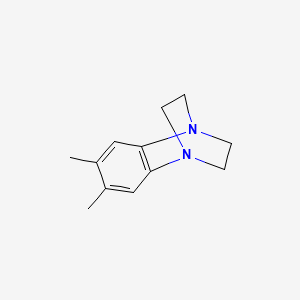

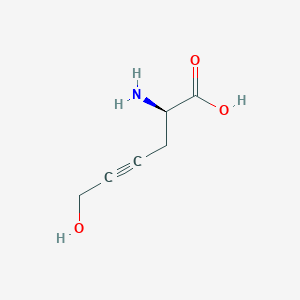

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
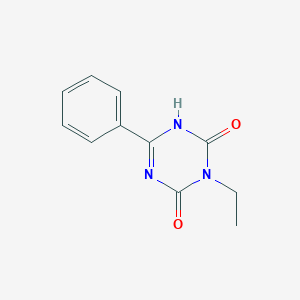

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
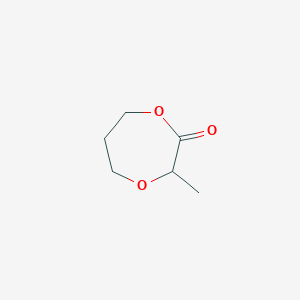
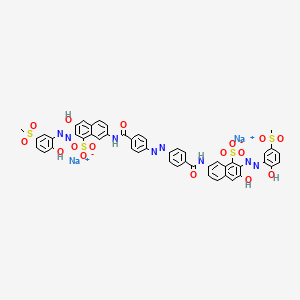
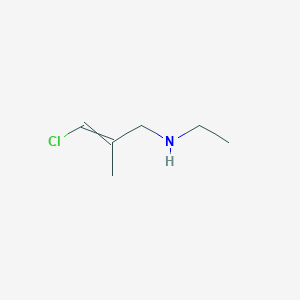
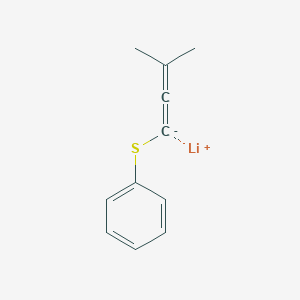
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
